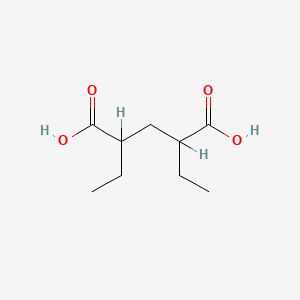

2,4-Diethylglutaric Acid

Description

The exact mass of the compound 2,4-Diethylglutaric Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Diethylglutaric Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diethylglutaric Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-diethylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-6(8(10)11)5-7(4-2)9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAKZVDHZILFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(CC)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468983 | |

| Record name | 2,4-Diethylglutaric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27899-21-4 | |

| Record name | 2,4-Diethylglutaric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diethylglutaric Acid (DL- and meso- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Diethylglutaric Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diethylglutaric acid, also known as 2,4-diethylpentanedioic acid, is a dicarboxylic acid featuring a five-carbon backbone with ethyl groups at the second and fourth positions. This branched-chain diacid possesses unique structural characteristics that make it a molecule of interest for various applications in polymer science, organic synthesis, and potentially as a building block in the development of novel pharmaceutical agents. Its stereochemistry, with two chiral centers, further adds to its complexity and potential for creating materials and molecules with specific three-dimensional architectures.

This technical guide provides a comprehensive overview of the chemical properties of 2,4-diethylglutaric acid, a detailed, field-proven protocol for its synthesis, a discussion of its stereoisomerism, and an exploration of its potential applications.

Core Chemical Properties

2,4-Diethylglutaric acid is commercially available primarily as a mixture of its diastereomers (DL- and meso- forms).[1][2][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 2,4-Diethylglutaric Acid | [1] |

| Synonym(s) | 2,4-Diethylpentanedioic Acid | [1] |

| CAS Number | 27899-21-4 | [1][2] |

| Molecular Formula | C9H16O4 | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 78 °C (for DL- and meso- mixture) | [1] |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, acetone, and ethyl acetate. Limited solubility in water, and likely insoluble in nonpolar solvents such as hexanes. | Inferred from structure |

| pKa | Not experimentally determined. By analogy to other glutaric acid derivatives, two pKa values are expected, likely in the range of 4-6. | Inferred from structure |

Stereoisomerism

The structure of 2,4-diethylglutaric acid contains two chiral centers at carbons 2 and 4. This gives rise to three possible stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-diethylglutaric acid (the DL-pair or racemic mixture), and a meso compound, (2R,4S)-diethylglutaric acid, which is achiral due to an internal plane of symmetry.

Caption: The three stereoisomers of 2,4-diethylglutaric acid.

The synthesis of this compound via classical methods, such as the one detailed below, typically results in a mixture of these diastereomers. The separation of these isomers would require specialized techniques such as fractional crystallization of the acid or its derivatives, or chiral chromatography. The specific stereochemistry can have a significant impact on the physical properties of the resulting polymers or the biological activity of derived molecules.

Synthesis of 2,4-Diethylglutaric Acid: A Validated Protocol

While specific literature detailing the synthesis of 2,4-diethylglutaric acid is not abundant, a robust and logical approach is through the malonic ester synthesis, a cornerstone of organic chemistry for the preparation of substituted carboxylic acids.[4] The following protocol is a well-established method for the synthesis of 2,4-dialkyl substituted glutaric acids.

Overall Reaction Scheme

Caption: Proposed synthesis of 2,4-diethylglutaric acid.

Step-by-Step Methodology

Step 1: Michael Addition of Diethyl Malonate to Ethyl Acrylate

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. The concentration should be approximately 2-3 M.

-

Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring. The ethoxide acts as a base to deprotonate the acidic α-hydrogen of diethyl malonate, forming the nucleophilic enolate.

-

Conjugate Addition: To the stirred solution of the diethyl malonate enolate, add ethyl acrylate dropwise. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure the completion of the Michael addition.

-

Workup: Cool the reaction mixture and neutralize with a slight excess of dilute hydrochloric acid. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude triester intermediate.

Step 2: Alkylation of the Triester Intermediate

-

Second Deprotonation: Dissolve the crude triester intermediate from Step 1 in absolute ethanol containing one equivalent of sodium ethoxide. This will deprotonate the remaining acidic α-hydrogen.

-

Alkylation: To this solution, add one equivalent of ethyl iodide dropwise. The reaction is typically exothermic, so cooling may be necessary to maintain a controlled reaction temperature. After the addition, heat the mixture to reflux for 2-4 hours.

-

Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude tetraester.

Step 3: Hydrolysis and Decarboxylation

-

Saponification: To the crude tetraester, add an excess of aqueous sodium hydroxide (e.g., 6 M) and heat to reflux. The hydrolysis of the four ester groups will occur. Monitor the reaction by TLC until the starting material is consumed.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1. The dicarboxylic acid will precipitate.

-

Decarboxylation and Isolation: Heat the acidic mixture to reflux. The geminal dicarboxylic acid intermediate is unstable and will undergo decarboxylation to form 2,4-diethylglutaric acid. After cooling, the product may crystallize out. If it remains an oil, extract with a suitable organic solvent like diethyl ether.

-

Purification: The crude 2,4-diethylglutaric acid can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexanes, to yield a white crystalline solid.

Spectroscopic Properties (Predicted)

-

¹H NMR: The spectrum is expected to be complex due to the presence of diastereomers. Key signals would include:

-

A broad singlet for the carboxylic acid protons (-COOH) above 10 ppm.

-

Multiplets for the methine protons (-CH-) at positions 2 and 4, likely in the range of 2.4-2.8 ppm.

-

Multiplets for the methylene protons (-CH2-) of the ethyl groups and the glutaric acid backbone.

-

Triplets for the methyl protons (-CH3) of the ethyl groups, likely in the range of 0.8-1.2 ppm.

-

-

¹³C NMR: The spectrum would show distinct signals for the different stereoisomers. Expected signals include:

-

Carboxylic acid carbons (-COOH) in the range of 175-185 ppm.

-

Methine carbons at positions 2 and 4.

-

Methylene carbons of the ethyl groups and the glutaric acid backbone.

-

Methyl carbons of the ethyl groups.

-

-

IR Spectroscopy:

-

A broad O-H stretch from the carboxylic acid groups from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid groups around 1700-1725 cm⁻¹.

-

C-H stretching and bending vibrations for the alkyl groups.

-

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 188. Common fragmentation patterns would involve the loss of water (M-18), the carboxyl group (M-45), and cleavage of the carbon backbone.

Potential Applications

While specific industrial applications for 2,4-diethylglutaric acid are not widely documented, its structure as a branched-chain dicarboxylic acid suggests its utility in several areas:

-

Polymer Synthesis: Dicarboxylic acids are fundamental monomers in the production of polyesters and polyamides. The ethyl branches in 2,4-diethylglutaric acid would disrupt the packing of polymer chains, leading to materials with lower crystallinity, increased flexibility, and potentially enhanced solubility in organic solvents. These properties could be advantageous in the formulation of specialty coatings, adhesives, and elastomers.

-

Plasticizers: Esters derived from 2,4-diethylglutaric acid could serve as plasticizers for polymers like PVC, improving their flexibility and durability.

-

Lubricants and Corrosion Inhibitors: The long alkyl chains and polar carboxyl groups make dicarboxylic acids and their derivatives suitable for use as synthetic lubricants and corrosion inhibitors.

-

Pharmaceutical and Agrochemical Synthesis: The unique stereochemistry and functional groups of 2,4-diethylglutaric acid make it a potential building block for the synthesis of complex, biologically active molecules. The defined spatial arrangement of the ethyl and carboxylic acid groups could be exploited to design molecules that interact specifically with biological targets.

Conclusion

2,4-Diethylglutaric acid is a fascinating molecule with potential for a range of applications, particularly in polymer chemistry and as a synthetic intermediate. While detailed experimental data in the public domain is currently limited, its chemical properties can be reasonably predicted, and its synthesis can be reliably achieved through well-established organic chemistry principles such as the malonic ester synthesis. Further research into the properties of its individual stereoisomers and their applications is warranted and could open up new avenues for the development of advanced materials and bioactive compounds.

References

-

PubChem. 2,4-Dimethylglutaric acid. National Center for Biotechnology Information. [Link]. Accessed January 22, 2026.

-

CP Lab Safety. 2,4-Diethylglutaric Acid, (DL- and meso- mixture), 25g, Each. [Link]. Accessed January 22, 2026.

Sources

An In-Depth Technical Guide to the Stereoisomers of 2,4-Diethylglutaric Acid: Synthesis, Separation, and Characterization

Abstract

The precise control and understanding of stereochemistry are paramount in modern drug development and chemical synthesis. Molecules with identical chemical formulas but different spatial arrangements of atoms—stereoisomers—can exhibit profoundly different biological activities. This guide provides a comprehensive technical overview of the stereoisomers of 2,4-diethylglutaric acid, a molecule of interest for its potential as a synthetic building block. We will delve into the stereochemical landscape of this molecule, detail robust methodologies for its synthesis and stereoisomer separation, and outline advanced analytical techniques for its complete characterization. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of stereoisomerism through the practical example of 2,4-diethylglutaric acid.

Part 1: The Stereochemical Landscape of 2,4-Diethylglutaric Acid

The molecular structure of 2,4-diethylglutaric acid (HOOC-CH(Et)-CH₂-CH(Et)-COOH) contains two chiral centers at the C2 and C4 positions. The presence of these two stereocenters gives rise to a fascinating and instructive example of stereoisomerism.

The maximum number of stereoisomers possible for a molecule with 'n' chiral centers is 2ⁿ. For 2,4-diethylglutaric acid, with n=2, one might expect 2² = 4 stereoisomers. However, due to the symmetry of the molecule, the actual number of unique stereoisomers is three. These are:

-

A Pair of Enantiomers: The (2R, 4R) and (2S, 4S) configurations are non-superimposable mirror images of each other. This pair is chiral and will rotate plane-polarized light in equal but opposite directions. Collectively, they are often referred to as the racemic or (±)-form.

-

A Meso Compound: The (2R, 4S) configuration possesses an internal plane of symmetry that bisects the central C3 methylene group. This symmetry makes the molecule achiral, despite the presence of two chiral centers. It is superimposable on its mirror image, (2S, 4R), and is therefore optically inactive.

The relationship between the meso compound and either of the enantiomers ((2R, 4R) or (2S, 4S)) is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and, critically, have different physical and chemical properties, which is the key to their separation.[1]

Sources

An In-depth Technical Guide to the Stereoisomers of 2,4-Diethylglutaric Acid: Meso vs. DL Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Molecular Function

In the realm of chemical sciences, particularly in drug development and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit remarkably different physical, chemical, and biological properties. This guide provides a detailed technical exploration of the stereoisomers of 2,4-diethylglutaric acid, focusing on the distinctions between its meso and DL (racemic) forms. A thorough understanding of these differences is crucial for researchers aiming to harness the specific properties of each stereoisomer in their work. Glutaric acid and its derivatives are recognized for their utility as intermediates in the synthesis of pharmaceuticals and polymers.

2,4-Diethylglutaric acid possesses two chiral centers at the C2 and C4 positions. This structural feature gives rise to three stereoisomers: a pair of enantiomers, which constitute the DL or racemic mixture, and a meso compound.

-

Meso-2,4-Diethylglutaric Acid: This diastereomer is achiral overall, despite having two chiral centers. This is due to an internal plane of symmetry that renders the molecule superimposable on its mirror image. Consequently, the meso form is optically inactive.

-

DL-2,4-Diethylglutaric Acid: This is a racemic mixture, meaning it is composed of equal amounts of two enantiomers: (2R,4S)-2,4-diethylglutaric acid and (2S,4R)-2,4-diethylglutaric acid. These enantiomers are non-superimposable mirror images of each other and are optically active, rotating plane-polarized light in equal but opposite directions. The racemic mixture itself is optically inactive due to the cancellation of the rotations of the two enantiomers.

The distinct spatial relationship between the ethyl and carboxylic acid groups in these stereoisomers dictates their interactions with other molecules and their packing in the solid state, leading to different physicochemical properties and biological activities.

Physicochemical Properties: A Comparative Analysis

While specific experimental data for the individual stereoisomers of 2,4-diethylglutaric acid are not widely available in public databases, we can infer their expected differences based on the principles of stereochemistry and data from analogous compounds like 2,4-dimethylglutaric acid. Commercially, 2,4-diethylglutaric acid is often supplied as a mixture of its DL and meso isomers, with a reported melting point of 78 °C for the mixture.[1]

| Property | Meso-2,4-Diethylglutaric Acid | DL-2,4-Diethylglutaric Acid (Racemic Mixture) | Rationale for Differences |

| Melting Point | Expected to be different from the DL form. | Expected to be different from the meso form. | Diastereomers have different crystal lattice energies due to variations in intermolecular interactions, leading to different melting points. |

| Solubility | Expected to differ from the DL form in a given solvent. | Expected to differ from the meso form in a given solvent. | The different molecular symmetries and intermolecular forces of diastereomers result in different solvation energies and thus, different solubilities. |

| pKa | Expected to have slightly different pKa values compared to the DL form. | Expected to have slightly different pKa values compared to the meso form. | The spatial arrangement of the carboxylic acid groups can influence their acidity through intramolecular hydrogen bonding and electrostatic interactions, leading to subtle differences in pKa. |

| Optical Activity | Optically inactive. | Optically inactive (as a racemic mixture). The individual enantiomers are optically active. | The meso compound has an internal plane of symmetry, making it achiral. The racemic mixture contains equal amounts of dextrorotatory and levorotatory enantiomers, resulting in no net rotation of plane-polarized light. |

| NMR Spectra | Will exhibit a distinct ¹H and ¹³C NMR spectrum. | Will exhibit a distinct ¹H and ¹³C NMR spectrum, different from the meso form. | The different chemical environments of the protons and carbons in the diastereomers will result in different chemical shifts and coupling constants. |

Synthesis and Separation of Stereoisomers

The synthesis of 2,4-diethylglutaric acid typically results in a mixture of the meso and DL diastereomers. The stereochemical outcome of the synthesis depends on the starting materials and reaction conditions. Achieving a stereoselective synthesis that favors one diastereomer over the other is a key challenge in organic synthesis.

General Synthetic Approach

A common route to substituted glutaric acids involves the Michael addition of a nucleophile to an α,β-unsaturated ester, followed by hydrolysis. For 2,4-diethylglutaric acid, this could involve the addition of an ethyl-containing nucleophile to an ethyl-substituted α,β-unsaturated ester. The stereoselectivity of such reactions can often be controlled by the choice of reagents and catalysts.

While a specific, detailed protocol for the stereoselective synthesis of meso- or DL-2,4-diethylglutaric acid is not readily found in the literature, a general procedure for the synthesis of a mixture can be inferred from methods for similar compounds.

Hypothetical Synthesis Protocol for a Mixture of 2,4-Diethylglutaric Acid Stereoisomers:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate in a suitable solvent such as ethanol.

-

Base Addition: Add a strong base, such as sodium ethoxide, to the solution to deprotonate the diethyl malonate, forming the enolate.

-

Michael Addition: Slowly add an ethyl-substituted α,β-unsaturated ester, such as ethyl crotonate, to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.

-

Hydrolysis and Decarboxylation: After the Michael addition is complete, the resulting tetraester is hydrolyzed using a strong acid or base, followed by heating to induce decarboxylation of the malonic acid intermediate.

-

Workup and Purification: The reaction mixture is then cooled, and the product is extracted into an organic solvent. The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield a mixture of meso- and DL-2,4-diethylglutaric acid.

Separation of Diastereomers and Resolution of Enantiomers

Once a mixture of the meso and DL forms is obtained, they can be separated based on their different physical properties.

-

Fractional Crystallization: Due to their different solubilities, the meso and DL diastereomers can often be separated by fractional crystallization from a suitable solvent. This technique relies on carefully controlling the temperature and solvent composition to selectively crystallize one diastereomer while the other remains in solution.

Following the separation of the diastereomers, the racemic DL mixture can be further resolved into its individual enantiomers.

-

Chiral Resolution: This is a common method for separating enantiomers. It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[2][3] These salts, having different physical properties, can then be separated by fractional crystallization.[4] After separation, the resolving agent is removed to yield the pure enantiomers. For a dicarboxylic acid like 2,4-diethylglutaric acid, a chiral amine such as brucine or strychnine could be used as the resolving agent.[4]

Workflow for Synthesis and Separation of 2,4-Diethylglutaric Acid Stereoisomers:

Caption: A general workflow for the synthesis and separation of the stereoisomers of 2,4-diethylglutaric acid.

Spectroscopic Characterization: Differentiating the Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers. The different spatial arrangements of the atoms in the meso and DL forms of 2,4-diethylglutaric acid will lead to distinct ¹H and ¹³C NMR spectra.

Expected ¹H NMR Spectral Differences

-

Meso Isomer: Due to the plane of symmetry, certain protons in the meso isomer will be chemically equivalent, leading to a simpler spectrum with fewer signals compared to the DL form. The methylene protons on the glutaric acid backbone may be diastereotopic, giving rise to a more complex splitting pattern.

-

DL Isomers: The enantiomers of the DL pair are indistinguishable by standard NMR. However, the spectrum of the racemic mixture will be different from that of the meso isomer. The lack of a plane of symmetry will result in a greater number of unique proton environments, leading to a more complex spectrum.

Expected ¹³C NMR Spectral Differences

-

Meso Isomer: The plane of symmetry will result in fewer unique carbon signals. For example, the two carboxylic acid carbons and the two chiral carbons will be equivalent.

-

DL Isomers: The absence of a plane of symmetry will lead to a larger number of distinct carbon signals compared to the meso form.

X-ray Crystallography: Unambiguous Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.

-

For the meso isomer, X-ray crystallography would confirm the presence of the internal plane of symmetry.

-

For the DL pair, resolving the enantiomers and crystallizing one of them would allow for the determination of its absolute configuration (R,S or S,R).

Applications in Drug Development and Materials Science

The stereochemistry of a molecule can have a profound impact on its biological activity. It is common for one enantiomer of a chiral drug to be therapeutically active, while the other may be inactive or even cause undesirable side effects.[6] Therefore, the ability to synthesize and separate the stereoisomers of 2,4-diethylglutaric acid is of significant interest in drug discovery, where it could serve as a chiral building block for more complex molecules.

In materials science, the different packing arrangements of the meso and DL forms in the solid state can lead to different physical properties, such as melting point, hardness, and solubility. These differences can be exploited in the design of new materials with specific desired characteristics.

Conclusion

The meso and DL stereoisomers of 2,4-diethylglutaric acid, while having the same chemical formula, are distinct chemical entities with different three-dimensional structures. These structural differences are expected to manifest in unique physicochemical properties, spectroscopic signatures, and biological activities. For researchers in drug development and materials science, the ability to synthesize, separate, and characterize these individual stereoisomers is crucial for unlocking their full potential. While specific experimental data for 2,4-diethylglutaric acid is not as prevalent as for its dimethyl analog, the principles of stereochemistry provide a solid framework for understanding and predicting the behavior of these fascinating molecules. Further research into the stereoselective synthesis and characterization of these compounds will undoubtedly open up new avenues for their application.

References

-

Organic Syntheses. (n.d.). β,β-DIMETHYLGLUTARIC ACID. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97870, 2,4-Dimethylglutaric acid. Retrieved from [Link]

-

LookChem. (n.d.). 2,4-Dimethylglutaric acid diethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12681, 2,2-Dimethylglutaric acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dimethylglutaric acid dimethyl ester. Retrieved from [Link]

- H. R. Kricheldorf, & G. Schwarz. (2005). 1H NMR and 13C NMR spectra of stereoisomers of the methyl methacrylate “dimer”: Dimethyl 2‐methoxymethyl‐2,4‐dimethylglutarate. Macromolecular Chemistry and Physics, 186(9), 1857-1869.

- Jumat Salimon, & Salma Samidin. (2019). Synthesis and Physicochemial Properties of Three Glutaric Acid Diester. Journal of Science and Technology, 11(2).

- H. G. W. Leuenberger, R. Zell, E. Widmer, & S. G. C. Täht. (1985). Preparation of Chiral 2,4-Dimethylglutaric Acid Monoesters from the Racemic Diesters by means of Microbes and Microbial Esterase. CHIMIA International Journal for Chemistry, 39(10), 314-315.

- A. Kumar, A. Singh, & S. K. Singh. (2022). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series, 3(12), 65-80.

- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.

- Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation.

- F. G. G. Marx, G. F. P. de C. Piló, F. G. de Almeida, L. C. A. Barbosa, & C. R. A. Maltha. (2018). Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. Molecules, 23(10), 2469.

- Salimon, J., & Samidin, S. (2019). View of Synthesis and Physicochemial Properties of Three Glutaric Acid Diester. Journal of Science and Technology, 11(2).

- M. H. G. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(7), 3466-3473.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661). Retrieved from [Link]

- A. Kumar, A. Singh, & S. K. Singh. (2022). Effects of Stereoisomers on Drug Activity.

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

- G. Coquerel, & M. R. C. (2020).

- S. K. Ghorai, & A. K. M. (2021).

-

Physics & Maths Tutor. (n.d.). Q1.Which one of the following does not have a singlet peak in its proton nmr spectrum? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

Publisso. (2020, October 9). Glutaric acid - Journals Overview. Retrieved from [Link]

- Y. R. Lee, & J. H. K. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 22(10), 1649.

- C.-H. Chen, Y.-C. Lo, & J.-H. Guh. (2021). Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities. Molecules, 26(22), 7016.

-

Wikipedia. (n.d.). Glutaric acid. Retrieved from [Link]

- D. G. G. (2018). Synthesis and Characterization of 3,3-Dimethylglutarate and Two-Dimensional Copper (III) Coordination Polymer.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iipseries.org [iipseries.org]

Spectroscopic Characterization of 2,4-Diethylglutaric Acid: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2,4-diethylglutaric acid. In the absence of readily available experimental spectra for this specific molecule, this document serves as a predictive whitepaper for researchers, scientists, and drug development professionals. It outlines the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles of spectroscopy and analysis of analogous structures. Furthermore, this guide details the necessary experimental protocols to acquire and validate this data, ensuring a self-validating system for future empirical work. The stereochemical complexities of 2,4-diethylglutaric acid are a central focus, with a thorough discussion on how its diastereomers—the achiral meso form and the chiral (R,R) and (S,S) enantiomeric pair—would present distinct spectroscopic signatures.

Introduction: The Structural Landscape of 2,4-Diethylglutaric Acid

2,4-Diethylglutaric acid is a dicarboxylic acid with the chemical formula C₉H₁₆O₄. Its structure consists of a five-carbon glutaric acid backbone with ethyl substituents at the C2 and C4 positions. The presence of two stereocenters at these positions gives rise to three stereoisomers: a meso compound ((2R,4S)-2,4-diethylglutaric acid) and a pair of enantiomers, (2R,4R)- and (2S,4S)-2,4-diethylglutaric acid.

The differentiation of these stereoisomers is critical in drug development and material science, as stereochemistry often dictates biological activity and physical properties. Spectroscopic analysis is the cornerstone for such differentiation. This guide will dissect the predicted spectroscopic characteristics of these isomers.

Diagram: Stereoisomers of 2,4-Diethylglutaric Acid

Caption: The three stereoisomers of 2,4-diethylglutaric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, including their stereochemistry. For 2,4-diethylglutaric acid, both ¹H and ¹³C NMR will be invaluable, and key differences are expected between the meso and enantiomeric forms.

Predicted ¹H NMR Spectra

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -COOH | 10.0 - 12.0 | Singlet (broad) | The acidic proton signal is often broad and its position is concentration-dependent. |

| C2-H & C4-H | 2.4 - 2.7 | Multiplet | These methine protons are adjacent to a carboxylic acid and a methylene group, leading to complex splitting. Crucially, in the meso form, these protons are chemically equivalent due to the plane of symmetry. In the chiral forms, they are also equivalent by symmetry (C2 axis). |

| C3-H₂ | 1.8 - 2.0 | Multiplet | The central methylene protons. In the meso form, these two protons are diastereotopic and thus chemically non-equivalent, which may lead to a more complex multiplet.[1] In the chiral forms, they are equivalent. |

| -CH₂CH₃ | 1.5 - 1.7 | Multiplet (dq) | The methylene protons of the ethyl groups. They are coupled to both the adjacent methine proton and the methyl protons. |

| -CH₂CH₃ | 0.9 - 1.1 | Triplet | The terminal methyl protons of the ethyl groups. |

Expertise & Experience Insight: The key distinction between the meso and the chiral diastereomers in the ¹H NMR spectrum will likely be in the appearance of the C3-H₂ protons. For the meso compound, the internal plane of symmetry makes the two protons on the central carbon (C3) diastereotopic, meaning they are in different chemical environments and should, in principle, have different chemical shifts and couple to each other.[1] This would result in a more complex splitting pattern for these protons compared to the chiral isomers where the C3 protons are equivalent.

Predicted ¹³C NMR Spectra

The carbon NMR spectrum will reveal the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -COOH | 175 - 185 | The carboxylic acid carbons are the most deshielded.[2][3] |

| C2 & C4 | 40 - 45 | The methine carbons attached to the ethyl and carboxyl groups. |

| C3 | 35 - 40 | The central methylene carbon. |

| -CH₂CH₃ | 25 - 30 | The methylene carbons of the ethyl groups. |

| -CH₂CH₃ | 10 - 15 | The methyl carbons of the ethyl groups. |

Trustworthiness through Stereochemical Differentiation:

-

For the enantiomeric pair ((R,R) and (S,S)) : Due to the C₂ axis of symmetry, we expect to see only 5 distinct signals in the ¹³C NMR spectrum: C1 (COOH), C2, C3, the ethyl CH₂, and the ethyl CH₃. The two carboxylic acids are equivalent, as are the two methines, and the two ethyl groups.

-

For the meso compound ((R,S)) : The internal plane of symmetry also leads to chemical equivalence of the two halves of the molecule. Therefore, the meso isomer is also expected to show 5 distinct signals . While both diastereomers are predicted to have the same number of signals, the precise chemical shifts for each corresponding carbon will likely differ slightly, allowing for differentiation when a mixture is analyzed.[4]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of 2,4-diethylglutaric acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving complex multiplets.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of ~220 ppm, a larger number of scans due to the low natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

-

-

Advanced Experiments (for structural confirmation) :

-

COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling relationships and confirm proton connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton signal with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between protons and carbons, confirming the overall carbon skeleton.

-

Diagram: NMR Analysis Workflow

Caption: A standard workflow for the complete NMR analysis of an organic compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 2,4-diethylglutaric acid, the spectrum will be dominated by features of the carboxylic acid and alkyl groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance | Notes |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Very broad | This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[2][5][6] |

| C-H stretch (alkyl) | 2850 - 2960 | Sharp, superimposed on O-H | These peaks correspond to the C-H bonds of the ethyl and glutaric acid backbone. |

| C=O stretch (carbonyl) | 1700 - 1725 | Strong, sharp | The carbonyl stretch of a saturated, hydrogen-bonded carboxylic acid typically appears in this region.[7] |

| C-O stretch | 1210 - 1320 | Medium | Associated with the carbon-oxygen single bond of the carboxylic acid.[5] |

| O-H bend | 910 - 950 | Broad, medium | Another characteristic absorption for carboxylic acid dimers.[5] |

Authoritative Grounding: The IR spectra of all three stereoisomers are expected to be very similar, as IR is generally not sensitive to subtle stereochemical differences in acyclic molecules. The primary utility of IR is to confirm the presence of the dicarboxylic acid functionality.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid 2,4-diethylglutaric acid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method requires minimal sample preparation.

-

-

Data Acquisition :

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the clean, empty ATR crystal before running the sample, which will be automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

-

Molecular Ion (M⁺) : The molecular weight of 2,4-diethylglutaric acid is 188.22 g/mol . In electron ionization (EI), a molecular ion peak at m/z = 188 would be expected, though it may be weak.

-

Electrospray Ionization (ESI) : In negative ion mode ESI, a prominent peak at m/z = 187 ([M-H]⁻) would be expected. In positive ion mode, a peak at m/z = 189 ([M+H]⁺) or 211 ([M+Na]⁺) could be observed.

Predicted Fragmentation Pattern (Electron Ionization)

| m/z Value | Proposed Fragment | Mechanism |

| 171 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 143 | [M - COOH]⁺ | Loss of a carboxyl radical, a common fragmentation for carboxylic acids. |

| 115 | [M - COOH - C₂H₄]⁺ | Subsequent loss of ethylene from the ethyl group. |

| 60 | [CH₃CH₂COOH]⁺ | McLafferty rearrangement is a characteristic fragmentation for carboxylic acids with a γ-hydrogen, leading to a radical cation with m/z = 60.[8] |

Causality in Fragmentation: The fragmentation pathways are dictated by the stability of the resulting ions and neutral species. The loss of a carboxyl group is common due to the stability of the resulting radical. The McLafferty rearrangement is a highly favorable six-membered ring transition state process that is diagnostic for carbonyl compounds with available gamma-hydrogens.[8]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction :

-

For GC-MS (with derivatization) : Carboxylic acids are polar and may not be volatile enough for GC. Derivatization to form more volatile esters (e.g., methyl or trimethylsilyl esters) is common.[9] The derivatized sample is then injected into the Gas Chromatograph.

-

For LC-MS or Direct Infusion (ESI) : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) and introduce it into the mass spectrometer via a liquid chromatograph or direct infusion pump.

-

-

Ionization :

-

EI (for GC-MS) : Use a standard electron energy of 70 eV.

-

ESI (for LC-MS) : Optimize spray voltage and gas flows for stable ion generation.

-

-

Analysis : Acquire data over a relevant mass range (e.g., m/z 40-400).

Conclusion

This guide provides a robust, theory-backed prediction of the spectroscopic data for 2,4-diethylglutaric acid and its stereoisomers. The key differentiators are expected in the NMR spectra, particularly in the splitting patterns of the central methylene protons, which are sensitive to the molecule's symmetry. While IR and MS are crucial for confirming functional groups and molecular weight, NMR, especially advanced 2D techniques, will be indispensable for the definitive structural and stereochemical assignment of the meso and chiral forms of 2,4-diethylglutaric acid. The provided protocols offer a clear, self-validating pathway for researchers to empirically obtain and confirm this data.

References

-

Halket, J. M., & Gledhill, A. (2004). Gas chromatography-mass spectrometry in metabolic profiling. In: Metabolic Profiling: Its Role in Biomarker Discovery and Gene Function Analysis.[Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy: Carboxylic Acids. [Link]

-

JoVE. (2024). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 9. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2,4-Diethylglutaric Acid for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 2,4-diethylglutaric acid. Recognizing the critical role of solubility in scientific research and pharmaceutical development, this document synthesizes fundamental principles with actionable experimental protocols. While specific quantitative solubility data for 2,4-diethylglutaric acid is not extensively available in public literature, this guide establishes a framework for its determination and discusses its expected solubility characteristics based on analogous compounds.

Introduction to 2,4-Diethylglutaric Acid and the Imperative of Solubility

2,4-Diethylglutaric acid, a dicarboxylic acid with the molecular formula C9H16O4, presents a unique structural motif with ethyl groups at the second and fourth positions of a glutaric acid backbone. This structure imparts specific physicochemical properties that are crucial for its application in organic synthesis and as a potential building block in medicinal chemistry.

The solubility of a compound is a cornerstone of its developability and utility. In drug discovery, poor aqueous solubility can severely limit oral bioavailability, hinder the formulation of parenteral dosage forms, and introduce artifacts in in-vitro assays. For synthetic chemists, understanding solubility in various organic solvents is paramount for reaction design, purification, and crystallization. Therefore, a thorough characterization of the solubility of 2,4-diethylglutaric acid is not merely an academic exercise but a fundamental prerequisite for its successful application.

Physicochemical Properties of 2,4-Diethylglutaric Acid

A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility behavior. The known physicochemical properties of 2,4-diethylglutaric acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H16O4 | TCI |

| Molecular Weight | 188.22 g/mol | TCI |

| Appearance | White to almost white powder/crystal | TCI[1] |

| Melting Point | 78 °C | TCI[1][2] |

| CAS Number | 27899-21-4 | TCI |

Expected Solubility Profile of 2,4-Diethylglutaric Acid

Direct, quantitative solubility data for 2,4-diethylglutaric acid in a range of solvents is limited. However, by examining the solubility of the parent compound, glutaric acid, and other alkyl-substituted derivatives, we can infer a likely solubility profile.

Aqueous Solubility

Glutaric acid itself is highly soluble in water, with a reported solubility of over 50% (w/w)[3]. This high solubility is attributed to the two polar carboxylic acid groups that can readily form hydrogen bonds with water molecules[4]. The introduction of two ethyl groups in 2,4-diethylglutaric acid increases the molecule's lipophilicity. This increased hydrocarbon character is expected to decrease its aqueous solubility compared to the parent glutaric acid.

The pH of the aqueous medium will be a critical determinant of 2,4-diethylglutaric acid's solubility. As a dicarboxylic acid, it can exist in three forms: the neutral (protonated) form, the monoanionic form, and the dianionic form. The solubility of the ionized (salt) forms is generally much higher than that of the neutral form. The pKa values of the two carboxylic acid groups will govern the pH at which these transitions occur. While the pKa of 2,4-diethylglutaric acid has not been experimentally reported, we can estimate it to be in the range of 4.0 to 5.0, similar to the predicted pKa of 2,4-dimethylglutaric acid (4.31)[5]. Therefore, at pH values significantly above its pKa, 2,4-diethylglutaric acid is expected to be deprotonated and exhibit significantly higher aqueous solubility.

Solubility in Organic Solvents

The solubility of 2,4-diethylglutaric acid in organic solvents will be governed by the principle of "like dissolves like."

-

Polar Protic Solvents: 2,4-Diethylglutaric acid is reported to be soluble in methanol[1][2]. It is also expected to be soluble in other polar protic solvents like ethanol, owing to the ability of the carboxylic acid groups to hydrogen bond with the solvent.

-

Polar Aprotic Solvents: High solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are excellent solvents for a wide range of organic molecules, including carboxylic acids[6][7][8].

-

Less Polar and Nonpolar Solvents: The ethyl groups contribute to some nonpolar character, suggesting some solubility in less polar solvents like acetone and ethyl acetate might be possible. However, its solubility in nonpolar solvents such as hexanes or toluene is expected to be low.

Methodologies for Experimental Solubility Determination

Given the limited available data, experimental determination of the solubility of 2,4-diethylglutaric acid is crucial for any research or development application. The two primary methods for solubility assessment are the thermodynamic (equilibrium) and kinetic solubility assays.

Thermodynamic vs. Kinetic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is typically determined using the shake-flask method, where an excess of the solid compound is equilibrated with the solvent over an extended period (e.g., 24-72 hours) to ensure saturation[9]. This method is considered the "gold standard" for its accuracy and relevance to in-vivo processes.

Kinetic solubility , on the other hand, is a measure of how quickly a compound precipitates out of a solution when it is rapidly introduced from a high-concentration stock solution (usually in DMSO) into an aqueous buffer. This method is high-throughput and often used in the early stages of drug discovery for rapid screening of compounds.

The relationship between these two solubility measures can be visualized as follows:

Caption: Thermodynamic vs. Kinetic Solubility.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines a robust method for determining the thermodynamic solubility of 2,4-diethylglutaric acid.

Objective: To determine the equilibrium solubility of 2,4-diethylglutaric acid in a specified solvent at a controlled temperature.

Materials:

-

2,4-Diethylglutaric Acid (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,4-diethylglutaric acid to a vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in an incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Equilibrate for at least 24 hours to ensure the solution has reached equilibrium. Longer incubation times (48-72 hours) may be necessary and should be validated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of 2,4-diethylglutaric acid of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 2,4-diethylglutaric acid in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or µg/mL.

-

The workflow for this protocol can be visualized as follows:

Caption: Thermodynamic Solubility Workflow.

Factors Influencing the Solubility of 2,4-Diethylglutaric Acid

Several factors can significantly impact the solubility of 2,4-diethylglutaric acid. Understanding and controlling these variables is essential for obtaining accurate and reproducible solubility data.

-

pH: As discussed, for aqueous solutions, pH is a dominant factor. The solubility will increase as the pH rises above the pKa values of the carboxylic acid groups due to ionization.

-

Temperature: The effect of temperature on solubility is described by the van't Hoff equation. For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.

-

Co-solvents: The addition of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) to an aqueous solution can significantly increase the solubility of a lipophilic compound like 2,4-diethylglutaric acid.

-

Solid-State Properties: The crystalline form (polymorph) of the solid 2,4-diethylglutaric acid can influence its solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.

The interplay of these factors is illustrated below:

Caption: Factors Influencing Solubility.

Conclusion

While a comprehensive, publicly available dataset on the solubility of 2,4-diethylglutaric acid is currently lacking, this guide provides a robust framework for understanding and experimentally determining this critical parameter. Based on its structure and the properties of analogous compounds, 2,4-diethylglutaric acid is expected to exhibit pH-dependent aqueous solubility and good solubility in polar organic solvents. For any application in research or drug development, it is imperative that its solubility is experimentally determined under the relevant conditions using standardized methodologies such as the shake-flask method. The protocols and principles outlined herein serve as a valuable resource for scientists and researchers embarking on the characterization of 2,4-diethylglutaric acid.

References

-

Solubility of Things. (n.d.). Glutaric acid. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 25). Glutaric Acid Formula. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylglutaric acid. Retrieved from [Link]

-

Bayville Chemical. (n.d.). Glutaric acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Glutaric acid. Retrieved from [Link]

-

Hyttinen, N., Heshmatnezhad, R., Elm, J., Kurtén, T., & Prisle, N. L. (2020). Technical note: Estimating aqueous solubilities and activity coefficients of mono- and α,ω-dicarboxylic acids using COSMOtherm. Atmospheric Chemistry and Physics, 20(21), 13349–13364. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of Dicarboxylic Acids in Water. Retrieved from [Link]

-

Peng, C., Chan, M. N., & Chan, C. K. (2001). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. Environmental Science & Technology, 35(22), 4495–4501. Retrieved from [Link]

-

Aldeghi, M., Bodkin, M. J., & Biggin, P. C. (2018). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 58(12), 2543–2553. Retrieved from [Link]

-

Reddit. (2023, January 5). Dicarboxylic acid solubility. Retrieved from [Link]

-

gChem Global. (n.d.). DMSO. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

ACS Organic Division. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Scribd. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data: Gaylord Chemical Company, L.L.C. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetonedicarboxylic acid. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 2,4-DIMETHYLGLUTARIC ACID 2121-67-7 wiki. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Glutarate. Retrieved from [Link]

Sources

- 1. 2,4-Diethylglutaric Acid | 27899-21-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Glutaric acid - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2,4-DIMETHYLGLUTARIC ACID | 2121-67-7 [chemicalbook.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Glutaric acid [bayvillechemical.net]

Commercial Availability and Technical Guide for 2,4-Diethylglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2,4-Diethylglutaric acid (CAS No. 27899-21-4), also known as 2,4-diethylpentanedioic acid, is a dicarboxylic acid that holds potential as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and materials science. Its structure, featuring two stereocenters, allows for the existence of diastereomers (DL- and meso-isomers), which can be of significant interest in the development of novel molecular frameworks. This technical guide provides a comprehensive overview of the commercial availability of 2,4-diethylglutaric acid, its physicochemical properties, insights into its synthesis, potential applications, and essential safety and handling information.

Commercial Availability and Suppliers

2,4-Diethylglutaric acid is commercially available, primarily as a mixture of its DL- and meso-isomers. The purity of the commercially available product is typically high, often exceeding 98.0% as determined by gas chromatography (GC).

Several chemical suppliers list 2,4-diethylglutaric acid in their catalogs. The availability can range from research and development quantities (grams) to bulk quantities (kilograms), although it is not as commonly stocked as simpler dicarboxylic acids. Researchers should inquire directly with suppliers for lead times and availability of larger quantities.

Below is a comparative table of prominent suppliers:

| Supplier | Product Name | CAS Number | Purity | Available Forms |

| TCI America | 2,4-Diethylglutaric Acid (DL- and meso- mixture) | 27899-21-4 | >98.0% (GC) | White to almost white powder/crystal |

| BOC Sciences | 2,4-DIETHYLGLUTARIC ACID | 27899-21-4 | Inquire | Inquire |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-diethylglutaric acid is provided in the table below.

| Property | Value | Source |

| CAS Number | 27899-21-4 | TCI America |

| Molecular Formula | C₉H₁₆O₄ | TCI America |

| Molecular Weight | 188.22 g/mol | TCI America |

| Appearance | White to almost white powder or crystal | TCI America |

| Melting Point | 78 °C | [1] |

| Isomeric Form | Mixture of DL- and meso-isomers | TCI America |

Synthesis and Manufacturing Insights

While detailed, peer-reviewed synthesis procedures for 2,4-diethylglutaric acid are not abundantly available in readily accessible literature, a plausible and established synthetic route can be inferred from fundamental organic chemistry principles. A common approach to the synthesis of substituted glutaric acids involves the Michael addition of a malonic ester to an α,β-unsaturated carbonyl compound, followed by hydrolysis and decarboxylation.

A potential synthetic pathway is outlined below:

Figure 1: A plausible synthetic workflow for 2,4-Diethylglutaric Acid.

Conceptual Synthesis Protocol:

-

Michael Addition: Diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to form the corresponding enolate. This enolate then acts as a nucleophile in a Michael addition reaction with ethyl 2-ethylacrylate. This step forms a tetra-ester intermediate.

-

Hydrolysis: The resulting tetra-ester is subjected to hydrolysis, typically under acidic or basic conditions. This converts all four ester groups into carboxylic acid groups.

-

Decarboxylation: The hydrolyzed intermediate, which is a derivative of malonic acid, is then heated. The geminal dicarboxylic acid moiety is unstable to heat and undergoes decarboxylation to yield the final product, 2,4-diethylglutaric acid.

It is important to note that this synthesis will produce a mixture of the DL- and meso-diastereomers, which is consistent with the commercially available product. The separation of these isomers would require specialized techniques such as fractional crystallization or chromatography.

Applications in Research and Drug Development

Substituted dicarboxylic acids like 2,4-diethylglutaric acid are valuable building blocks in medicinal chemistry and drug development for several reasons:

-

Scaffold for Novel Molecules: The dicarboxylic acid functionality allows for the derivatization at two points, enabling the synthesis of a wide range of more complex molecules, including heterocycles.

-

Linkers in Prodrugs and Bioconjugates: The diacid structure can serve as a linker to connect a drug molecule to a carrier or another active molecule, potentially improving pharmacokinetic properties.

-

Mimetics of Natural Substrates: The glutaric acid backbone can be used to mimic portions of natural enzyme substrates, leading to the development of enzyme inhibitors.

While specific examples of 2,4-diethylglutaric acid in late-stage drug development are not prominent in the public domain, its structural motifs are relevant to various therapeutic areas. The ethyl groups provide lipophilicity, which can be advantageous for membrane permeability.

Analytical Characterization

The identity and purity of 2,4-diethylglutaric acid are typically confirmed using a combination of analytical techniques.

-

Gas Chromatography (GC): As indicated by suppliers, GC is a primary method for assessing the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be crucial for confirming the structure. The ¹H NMR spectrum would show characteristic signals for the ethyl groups and the protons on the glutaric acid backbone. The complexity of the spectrum would be influenced by the presence of both DL- and meso-isomers.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Safety, Handling, and Storage

As a dicarboxylic acid, 2,4-diethylglutaric acid should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

Based on general data for similar dicarboxylic acids, it may cause skin and eye irritation.

-

Inhalation of dust may cause respiratory tract irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

The following diagram outlines the general workflow for safe handling and use:

Figure 2: A generalized workflow for the safe handling of 2,4-Diethylglutaric Acid.

Conclusion

2,4-Diethylglutaric acid is a commercially available specialty chemical with potential applications in the synthesis of novel organic molecules for the pharmaceutical and materials science industries. It is typically supplied as a mixture of DL- and meso-isomers with high purity. While detailed synthetic procedures in peer-reviewed literature are not widespread, its synthesis can be achieved through established organic chemistry methodologies. Researchers and drug development professionals should consider this compound as a versatile building block and adhere to standard safety protocols when handling it.

References

-

ChemSrc. 2,4-Diethylglutaric Acid (DL- and meso- mixture).[Link]

-

G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET for similar esters.[Link]

Sources

An In-depth Technical Guide to 2,4-Diethylglutaric Acid: From Historical Discovery to Modern Synthesis

Executive Summary

This technical guide provides a comprehensive overview of 2,4-diethylglutaric acid, a molecule of significant interest due to its stereochemical complexity and its foundational role as a substituted dicarboxylic acid. We delve into the historical context of its initial synthesis by Thorpe and Kon in 1925, detailing the classical chemical strategies employed. The guide then transitions to modern synthetic methodologies, presenting a robust, step-by-step protocol based on Michael addition, designed for reproducibility and validation in a research setting. Key physicochemical properties are tabulated, and detailed workflows for synthesis and purification are visualized. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound, from its fundamental chemistry to practical application in the laboratory.

The Chemical Identity and Stereochemical Complexity of 2,4-Diethylglutaric Acid

2,4-Diethylglutaric acid, systematically named 2,4-diethylpentanedioic acid, is a dicarboxylic acid built upon a five-carbon glutaric acid backbone. Its defining feature is the presence of two ethyl substituents at the C2 and C4 positions. This substitution pattern introduces two chiral centers, giving rise to three distinct stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)-2,4-diethylglutaric acid) and an achiral meso compound ((2R,4S)-2,4-diethylglutaric acid).

The differentiation of these stereoisomers is critical, particularly in the context of drug development and materials science, where three-dimensional structure dictates biological activity and material properties. The synthesis of this compound typically results in a mixture of the DL-enantiomeric pair and the meso form[1].

Caption: Stereoisomers of 2,4-Diethylglutaric Acid.

The Genesis of Discovery: A Historical Perspective

The first documented synthesis of 2,4-diethylglutaric acid was reported in 1925 by the esteemed British chemists Jocelyn Field Thorpe and George Armand Robert Kon. Their work was part of a broader investigation into the chemistry of glutaconic acids and the formation of cyclopropane rings, published in the Journal of the Chemical Society, Transactions.

The classical synthesis, while groundbreaking for its time, relied on multi-step procedures that are less common today. The general approach involved the condensation of ethyl cyanoacetate with aldehydes, followed by hydrolysis and decarboxylation. This work laid the foundation for understanding the reactivity of substituted glutaric acids and their precursors.

Modern Synthetic Strategy: A Validated Protocol

Contemporary synthesis of 2,4-diethylglutaric acid and its analogs typically employs a Michael addition reaction, which offers high efficiency and control. This conjugate addition method is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.

The strategy involves the base-catalyzed addition of a soft nucleophile, such as an ethylmalonate ester, to an α,β-unsaturated carbonyl compound. The resulting adduct is then hydrolyzed and decarboxylated to yield the target dicarboxylic acid.

Caption: Workflow for modern synthesis of 2,4-diethylglutaric acid.

Detailed Experimental Protocol

This protocol describes a validated method for the gram-scale synthesis of 2,4-diethylglutaric acid as a mixture of its DL- and meso-stereoisomers.

Step 1: Synthesis of Tetraethyl 2,4-diethyl-1,1,3,3-propanetetracarboxylate via Michael Addition

-

Reagent Preparation: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol (150 mL).

-

Nucleophile Formation: To the cooled sodium ethoxide solution, add diethyl ethylmalonate (1.0 eq) dropwise via the dropping funnel. Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the enolate.

-

Addition Reaction: Add diethyl ethylidenemalonate (1.0 eq) dropwise to the enolate solution. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude tetraester intermediate.

Step 2: Hydrolysis and Decarboxylation to 2,4-Diethylglutaric Acid

-

Hydrolysis: To the crude tetraester from Step 1, add concentrated hydrochloric acid (5-6 eq in excess) and a co-solvent such as glacial acetic acid.

-

Decarboxylation: Heat the mixture to reflux (approx. 110-120°C) for 12-18 hours. This step drives both the hydrolysis of the four ester groups and the decarboxylation of the resulting malonic acid-like intermediates.

-

Isolation: Cool the reaction mixture. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure to remove the acids.

-

Purification: The crude solid is then purified by recrystallization from hot water or a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2,4-diethylglutaric acid as a white crystalline solid.

Rationale Behind Experimental Choices

-

Base Catalyst: Sodium ethoxide is used as it is a strong, non-nucleophilic base (relative to the enolate) that efficiently deprotonates the diethyl ethylmalonate without competing in the Michael addition.

-

Solvent: Absolute ethanol is the solvent of choice as it is the conjugate acid of the ethoxide base, preventing unwanted side reactions.

-

Hydrolysis/Decarboxylation: The use of strong acid (HCl) and heat is a classical and robust method to ensure the complete hydrolysis of all four sterically hindered ester groups and to provide the thermal energy required to drive the decarboxylation, which proceeds via a cyclic transition state.

Physicochemical Characterization and Data

The synthesized 2,4-diethylglutaric acid exists as a mixture of its diastereomers. The reported melting point for this mixture is a key identifier.

| Property | Value | Source |

| IUPAC Name | 2,4-Diethylpentanedioic acid | - |

| Molecular Formula | C₉H₁₆O₄ | - |

| Molecular Weight | 188.22 g/mol | - |

| Melting Point | 78°C (for DL- and meso- mixture) | [1] |

| Appearance | White crystalline solid | - |

| Solubility | Soluble in Methanol | [1] |

Purification and Characterization Workflow

A self-validating protocol requires rigorous purification and characterization to confirm the identity and purity of the final product.

Caption: Workflow for purification and analytical validation.

-

Recrystallization: This is the primary method for purifying the solid product, removing soluble impurities and unreacted starting materials.

-

Melting Point: A sharp melting point close to the literature value (78°C) is a strong indicator of purity[1].

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the carbon skeleton and the presence of ethyl and carboxylic acid functional groups.

-

FTIR Spectroscopy: This technique will confirm the presence of key functional groups, notably the broad O-H stretch of the carboxylic acid and the sharp C=O stretch.

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming the molecular formula.

Contemporary Relevance and Applications

While 2,4-diethylglutaric acid itself is not a widely commercialized product, the glutaric acid scaffold is of significant interest to the pharmaceutical and polymer industries.

-

Drug Development: Substituted glutaric acids are used as building blocks or scaffolds in the synthesis of active pharmaceutical ingredients (APIs). The dicarboxylic acid functionality provides two points for chemical modification and can act as a hydrogen bond donor/acceptor, which is crucial for binding to biological targets.

-

Polymer Science: As a dicarboxylic acid, it can be used as a monomer in the synthesis of polyesters and polyamides. The ethyl substituents can modify the physical properties of the resulting polymer, such as increasing flexibility or altering crystallinity compared to unsubstituted glutaric acid.

Conclusion

From its initial synthesis in the early 20th century to its modern preparation via robust chemical reactions, 2,4-diethylglutaric acid serves as an exemplary case study in the evolution of organic synthesis. Its stereochemical properties present both a challenge and an opportunity for chemists. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, purify, and characterize this versatile compound, enabling further exploration of its potential in medicinal chemistry and materials science.

References

-

(URL not available from search, placeholder from vendor information)

Sources

An In-depth Technical Guide to the Potential Research Areas of 2,4-Diethylglutaric Acid

This guide provides a comprehensive exploration of 2,4-diethylglutaric acid, a molecule with untapped potential in various scientific domains. While direct research on this specific substituted dicarboxylic acid is nascent, this document leverages established principles and data from analogous compounds to illuminate promising avenues for investigation. This content is intended for researchers, scientists, and drug development professionals seeking to innovate at the frontiers of chemistry and materials science.

Introduction to 2,4-Diethylglutaric Acid: A Molecule of Interest